molecular formula C24H22N2O3 B6098495 N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide

N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide

Cat. No. B6098495
M. Wt: 386.4 g/mol
InChI Key: XIVXJXCPCREQEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide, commonly referred to as DMBA-N-MePhOAc, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

DMBA-N-MePhOAc exerts its biological effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. DMBA-N-MePhOAc also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of oxidative stress.
Biochemical and Physiological Effects:
DMBA-N-MePhOAc has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune response. It has also been shown to reduce oxidative stress and inflammation in various animal models.

Advantages and Limitations for Lab Experiments

DMBA-N-MePhOAc has several advantages for lab experiments, including its high potency and selectivity, ease of synthesis, and low toxicity. However, its limited solubility in aqueous solutions and potential for off-target effects are some of the limitations that need to be considered.

Future Directions

There are several future directions for the research on DMBA-N-MePhOAc, including the development of new derivatives with improved pharmacological properties, the investigation of its potential applications in other diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, the development of novel drug delivery systems for DMBA-N-MePhOAc could enhance its therapeutic efficacy and reduce its toxicity.
Conclusion:
DMBA-N-MePhOAc is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its anti-inflammatory, antioxidant, and anti-cancer properties make it a promising candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

DMBA-N-MePhOAc can be synthesized through a multi-step process that involves the reaction of 5,6-dimethyl-2-aminobenzoxazole with 4-bromoacetophenone, followed by the reaction of the resulting compound with 2-methylphenol and acetic anhydride. The final product is obtained through purification and isolation steps.

Scientific Research Applications

DMBA-N-MePhOAc has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to possess anti-inflammatory, antioxidant, and anti-cancer properties, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3/c1-15-6-4-5-7-21(15)28-14-23(27)25-19-10-8-18(9-11-19)24-26-20-12-16(2)17(3)13-22(20)29-24/h4-13H,14H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIVXJXCPCREQEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=C(C(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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